[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol
Description
Properties
IUPAC Name |
[2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEIMXRFSVCJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-haloketones with thioamides. For instance, 2-(4-benzyloxyphenyl)-4-methylthiazole-5-carbothioamide can be synthesized and then reacted with various α-haloketones to yield the desired thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Benzyloxyphenyl acetic acid.
Reduction: Benzyloxyphenyl ethanol.
Substitution: Various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as Parkinson’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Key Findings :
- The Hantzsch thiazole synthesis is a versatile method for constructing the thiazole core but requires careful optimization of benzyloxy group stability during reduction .
Biological Activity
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest various mechanisms of action, particularly in relation to neurodegenerative diseases and microbial infections. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Target Enzymes
The compound is primarily noted for its activity as a Monoamine Oxidase B (MAO-B) inhibitor. This inhibition can lead to increased levels of dopamine in the brain, which is particularly relevant in the context of treating Parkinson's disease. The proposed mechanism involves competitive and reversible inhibition of MAO-B, affecting dopamine metabolism and potentially altering neurotransmitter dynamics within the central nervous system.
Biochemical Pathways
By inhibiting MAO-B, this compound may influence several biochemical pathways:
- Dopamine Metabolism : Increased dopamine levels can enhance synaptic transmission and improve motor function.
- Signal Transduction : Alterations in neurotransmitter levels can modify signal transduction pathways, affecting gene expression and cellular responses.
Pharmacokinetics
Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic properties, including adequate permeability across the blood-brain barrier (BBB). This characteristic is crucial for compounds intended to exert effects on central nervous system disorders.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various pathogens, including:
- Bacteria : In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.
- Fungi : The compound has also demonstrated antifungal activity against species such as Candida albicans.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
| Study | Compound | Activity | MIC Value |
|---|---|---|---|
| Study 1 | Thiazole Derivative A | Antimicrobial | ≤0.25 μg/mL |
| Study 2 | Thiazole Derivative B | MAO-B Inhibition | IC50 = 6.2 μM |
| Study 3 | Thiazole Derivative C | Antifungal | MIC = ≤0.25 μg/mL |
These findings highlight the potential of thiazole derivatives in developing new therapeutic agents for both neurodegenerative diseases and infectious diseases .
Future Directions
The future research directions for this compound should focus on:
- Enhanced Solubility : Modifying the compound's structure to improve solubility could enhance its bioavailability.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
Q & A
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?
- Methodology :
- Kinetic studies : Monitor methanolysis rates (e.g., SN2 at thiazole C-2 with KI catalysis).
- Isotope labeling : Use ¹⁸O-methanol to track oxygen transfer in esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
